

# Spectroscopic data of Giffonin P (NMR, MS).

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## Compound of Interest

Compound Name: Giffonin P  
Cat. No.: B13431722

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An In-Depth Technical Guide to the Spectroscopic Profiling and Isolation of **Giffonin P**

## Executive Summary

**Giffonin P** is a highly hydroxylated, cyclic diarylheptanoid primarily isolated from the leaves, shells, and infected kernels of the hazelnut tree (*Corylus avellana* L.). Structurally characterized by a biphenyl core bridged by a heavily oxygenated seven-carbon aliphatic chain, it has garnered significant attention in pharmacognosy and food chemistry. It acts as a potent  $\alpha$ -glucosidase inhibitor and is a key contributor to the bitter off-taste in Cimiciato-infected hazelnuts.

This whitepaper provides a comprehensive, self-validating framework for the isolation, mass spectrometric (HRMS), and nuclear magnetic resonance (NMR) spectroscopic characterization of **Giffonin P**. Designed for application scientists and drug development professionals, this guide emphasizes the physicochemical causality behind experimental parameters.

## Structural Classification & Chemical Ontology

**Giffonin P** belongs to the biphenyl-type cyclic diarylheptanoids. Its systematic IUPAC nomenclature is 3,8,9,10,11,12,17-heptahydroxy-tricyclo[12.3.1.12,6]nonadeca-1(18),2,4,6(19),14,16-hexaene[1].

The molecule (Molecular Formula: C<sub>19</sub>H<sub>22</sub>O<sub>7</sub>, MW: 362.37 g/mol ) consists of two aromatic rings directly coupled via a C–C bond, forming a biphenyl system that is further cyclized by a heptane chain. The presence of seven hydroxyl groups—distributed across the aromatic rings and the aliphatic bridge—dictates its high polarity, its solubility profile, and its behavior under electrospray ionization (ESI).

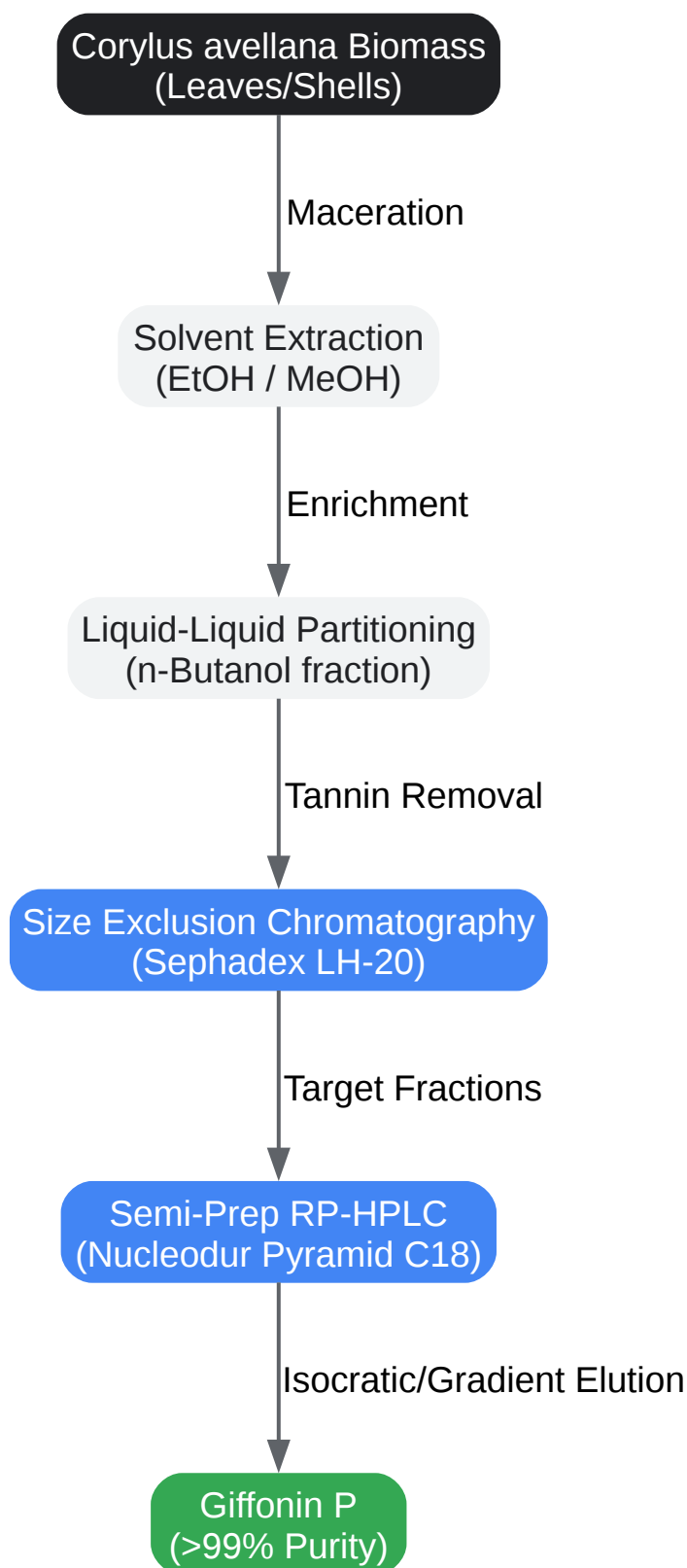
## Chromatographic Isolation & Purification Protocol

The isolation of **Giffonin P** requires a multi-dimensional chromatographic approach to separate it from structurally similar diarylheptanoids (e.g., Giffonins J-O) and polymeric tannins present in *C. avellana* extracts.

### Step-by-Step Methodology

- Primary Extraction: Macerate dried *C. avellana* biomass (leaves or shells) in ethanol or methanol. The choice of a polar protic solvent ensures the exhaustive extraction of the polyhydroxylated diarylheptanoids[2].
- Liquid-Liquid Partitioning: Suspend the crude extract in water and partition sequentially with hexane (to remove lipophilic constituents) and n-butanol. The n-butanol fraction selectively enriches the polar phenolic compounds.
- Size Exclusion Chromatography (SEC): Load the n-butanol fraction onto a Sephadex LH-20 column.
  - Causality: Sephadex LH-20 separates molecules based on size and aromatic interactions. This step is critical for precipitating out high-molecular-weight condensed tannins that would otherwise irreversibly foul downstream HPLC columns[3].
- Semi-Preparative RP-HPLC: Purify the target fractions using a reversed-phase C18 column (e.g., Nucleodur Pyramid C18, 250 × 21 mm, 5 μm).
  - Parameters: Use a binary gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
  - Causality: The addition of 0.1% formic acid suppresses the ionization of the phenolic hydroxyl groups (pKa ~9-10) during chromatography, maintaining **Giffonin P** in its neutral

state. This prevents peak tailing and ensures sharp, reproducible retention times (typically  $t_R \approx 10.2$  min under optimized gradients)[2].



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Fig 1. Activity-guided isolation workflow for **Giffonin P** from *Corylus avellana*.

## High-Resolution Mass Spectrometry (HRMS) Profiling

Mass spectrometry is the primary tool for confirming the molecular weight and structural connectivity of **Giffonin P**.

### Ionization Causality

Negative-ion electrospray ionization (ESI-) is strictly prioritized over positive mode. The highly hydroxylated biphenyl structure of **Giffonin P** contains multiple phenolic groups with pKa values conducive to ready deprotonation in slightly basic or neutral mobile phases. This yields a highly stable  $[M-H]^-$  precursor ion with superior signal-to-noise ratios compared to the sodium adducts  $[M+Na]^+$  observed in ESI+<sup>[4]</sup>.

### MS/MS Fragmentation Mechanics

During Collision-Induced Dissociation (CID), the  $[M-H]^-$  ion at  $m/z$  361.1 undergoes a characteristic neutral loss of 120 Da, yielding a dominant product ion at  $m/z$  241.0<sup>[4]</sup>. This specific neutral loss is a diagnostic fragmentation pathway for cyclic diarylheptanoids, representing the cleavage of the highly oxygenated aliphatic bridge, leaving the stable biphenyl core intact.

Table 1: Quantitative HRMS Data Summary for **Giffonin P**

Parameter	Value / Observation	Analytical Significance
Formula	C <sub>19</sub> H <sub>22</sub> O <sub>7</sub>	Confirmed via exact mass analysis.
Exact Mass (Calculated)	361.1287 Da	Theoretical mass for [M-H] <sup>-</sup> (C <sub>19</sub> H <sub>21</sub> O <sub>7</sub> ).
Measured m/z (ESI <sup>-</sup> )	361.1327 Da	High-resolution TOF-MS confirmation[4].
Measured m/z (ESI <sup>+</sup> )	385.1 Da	Corresponds to the [M+Na] <sup>+</sup> adduct[4].
Primary MS/MS Product Ion	241.0 Da	Diagnostic cleavage of the aliphatic heptane chain[4].

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Elucidating the stereochemistry and exact connectivity of the seven hydroxyl groups requires high-field NMR (e.g., 600 MHz)[5].

## Solvent Selection Causality

Methanol- d<sub>4</sub> (CD<sub>3</sub>OD) is the universal standard solvent for **Giffonin P** NMR acquisition[5].

- Solvation: It perfectly solvates the highly polar, polyhydroxylated structure.
- Spectral Simplification: The protic nature of CD<sub>3</sub>OD leads to rapid deuterium exchange of the seven labile hydroxyl protons (-OH → -OD). This intentionally removes broad hydroxyl signals from the <sup>1</sup>H spectrum, preventing signal overlap and allowing for the unambiguous assignment of the complex, overlapping multiplets in the oxygenated aliphatic region (δ 3.5–5.0 ppm).

## Spectral Features & 2D Logic

The <sup>1</sup>H NMR spectrum of **Giffonin P** is characterized by two distinct regions:

- Aromatic Region (δ 6.5–7.5 ppm): Displays the coupling patterns of the biphenyl system.

- Aliphatic Region ( $\delta$  2.5–5.0 ppm): The heptane chain protons exhibit complex 3JC,H couplings. Advanced 2D experiments (HSQC, HMBC, and COSY) are mandatory to trace the connectivity from the aromatic rings through the oxygenated chain. The relative configuration of the chiral centers on the heptane bridge is typically established by combining experimental  $^1\text{H}$  /  $^{13}\text{C}$  chemical shifts with Quantum Mechanical (QM) predictive modeling[3].

Table 2: Key NMR Spectral Regions (600 MHz, CD<sub>3</sub>OD )

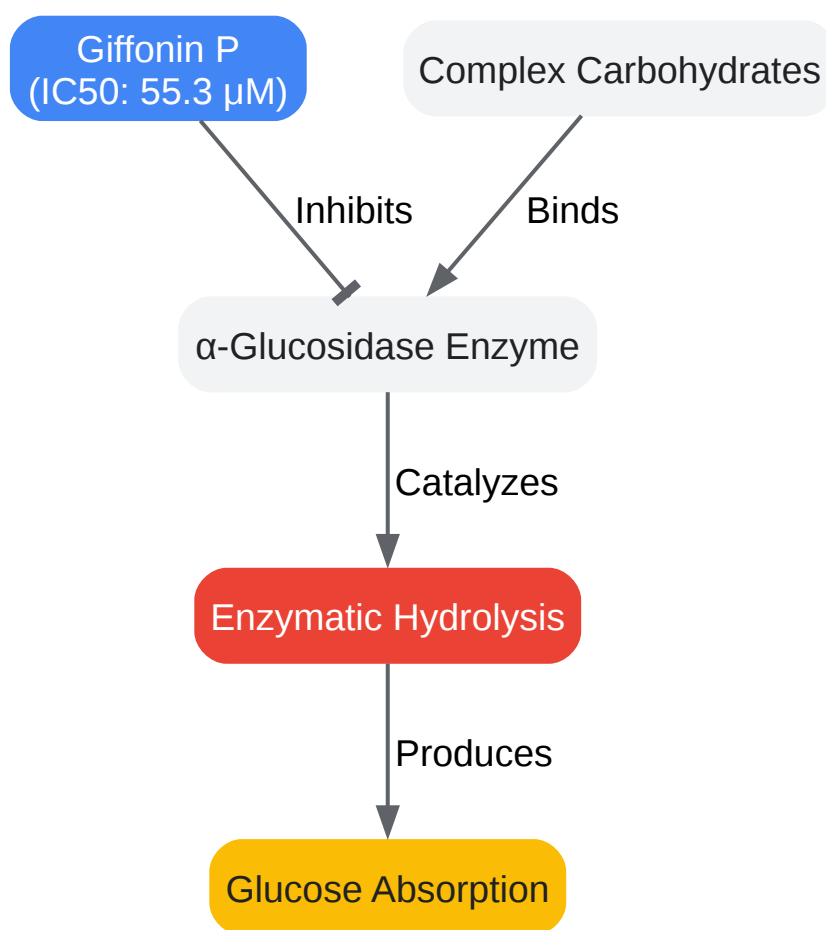
Structural Region	$^1\text{H}$ Shift Range ( $\delta$ ppm)	$^{13}\text{C}$ Shift Range ( $\delta$ ppm)	Diagnostic 2D Correlations
Biphenyl Core (Aromatic CH)	6.50 – 7.30	115.0 – 130.0	HMBC to quaternary aromatic carbons ( $\delta$ 145-155).
Oxygenated Aliphatic Methines (CH-OH)	3.50 – 4.80	65.0 – 85.0	COSY cross-peaks between adjacent chiral centers.
Aliphatic Methylene (CH <sub>2</sub> )	2.80 – 3.20	30.0 – 45.0	HMBC linking the heptane chain to the biphenyl core.

## Pharmacological & Organoleptic Significance

Beyond structural novelty, **Giffonin P** exhibits highly specific biological activities that are actively researched in drug discovery and food science.

## Type 2 Diabetes & $\alpha$ -Glucosidase Inhibition

**Giffonin P** is a potent, selective inhibitor of  $\alpha$ -glucosidase, an enzyme responsible for hydrolyzing complex carbohydrates into absorbable glucose. In vitro assays demonstrate that **Giffonin P** has an IC<sub>50</sub> of 55.3  $\mu\text{M}$ , significantly outperforming the standard clinical drug acarbose (IC<sub>50</sub> = 115.1  $\mu\text{M}$ )[2][6]. By delaying carbohydrate hydrolysis, it effectively blunts postprandial hyperglycemic spikes.



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Fig 2. Mechanism of action of **Giffonin P** in delaying carbohydrate hydrolysis via  $\alpha$ -glucosidase inhibition.

## Organoleptic Impact (Bitterness)

In agricultural science, **Giffonin P** has been identified via activity-guided sensory fractionation as a primary contributor to the bitter off-taste in hazelnuts infected by the "Cimiciato" bug[1]. The high density of hydroxyl groups interacting with human bitter taste receptors (TAS2Rs) makes it a critical target for quality control in the commercial hazelnut industry.

## References

- Singldinger, B., et al. (2018). New Taste-Active 3-(O- $\beta$ -d-Glucosyl)-2-oxoindole-3-acetic Acids and Diarylheptanoids in Cimiciato-Infected Hazelnuts. *Journal of Agricultural and Food Chemistry* (ACS Publications). Available at:[[Link](#)]

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